(2-Amino-5-chloro-3-methoxyphenyl)methanol
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Overview
Description
(2-Amino-5-chloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of phenol, characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chloro-3-methoxyphenyl)methanol typically involves the following steps:
Nitration: The starting material, 3-methoxyphenol, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amino group is protected, and the compound is chlorinated at the 5-position using a chlorinating agent like thionyl chloride.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Amino-5-chloro-3-methoxybenzoic acid.
Reduction: 2-Amino-5-chloro-3-methoxyphenylamine.
Substitution: 2-Amino-5-methoxy-3-methoxyphenylmethanol.
Scientific Research Applications
(2-Amino-5-chloro-3-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a phenyl group instead of a methoxy group.
2-Amino-5-chlorobenzophenone: Lacks the methoxy group and has a ketone functional group.
2-Aminobenzhydrol: Similar structure but without the chloro and methoxy substituents.
Uniqueness
(2-Amino-5-chloro-3-methoxyphenyl)methanol is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
(2-amino-5-chloro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4,10H2,1H3 |
InChI Key |
BNBTVMLOHQMTSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)CO)Cl |
Origin of Product |
United States |
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